Obatoclax Retains Full Cytotoxic Activity in AML Cells Irrespective of Venetoclax Sensitivity Status
Obatoclax reduces cell viability in AML cell lines independently of their intrinsic sensitivity or resistance to venetoclax (ABT-199). In a direct head-to-head comparison across four AML cell lines (MOLM13, MV-4-11, Kasumi 1, OCI-AML3), venetoclax displayed variable efficacy with Kasumi 1 and OCI-AML3 exhibiting relative resistance (higher BCL2L1 and MCL1 expression respectively), whereas obatoclax maintained consistent cell viability reduction across all lines regardless of venetoclax sensitivity status [1]. Obatoclax binds to venetoclax resistance-related BCL-2 family members including MCL1, BCL2L1, and BCL2L2, which explains its preserved efficacy in venetoclax-resistant contexts [1].
| Evidence Dimension | Cell viability reduction in AML cell lines with differential venetoclax sensitivity |
|---|---|
| Target Compound Data | Obatoclax (0.003–3 μM, 72 h): significant viability reduction in all four AML cell lines including venetoclax-resistant Kasumi 1 and OCI-AML3 (p < 0.05) [1] |
| Comparator Or Baseline | Venetoclax (0.1–50 μM, 72 h): reduced efficacy in Kasumi 1 (high BCL2L1) and OCI-AML3 (high MCL1) cells [1] |
| Quantified Difference | Obatoclax efficacy independent of venetoclax sensitivity status; venetoclax efficacy diminished in cells with elevated MCL1 or BCL2L1 expression [1] |
| Conditions | MTT cell viability assay; MOLM13, MV-4-11, Kasumi 1, OCI-AML3 AML cell lines; 24–72 h incubation [1] |
Why This Matters
For researchers studying venetoclax resistance mechanisms or developing combination strategies, obatoclax provides a tool that remains active in cellular models where selective BCL-2 inhibitors fail, enabling investigation of pan-inhibition approaches to overcome intrinsic and acquired resistance.
- [1] Lima K, Pereira-Martins DA, Vianna H, Coelho-Silva JL, Pereira LFF, Rego EM, et al. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax. Hematol Transfus Cell Ther. 2022;44(1):124-127. View Source
